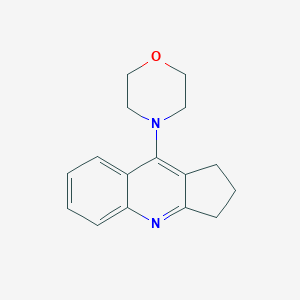
2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline (DMQ) is a synthetic compound that has been widely studied for its potential applications in scientific research. DMQ belongs to the class of cyclopenta[b]quinoline derivatives and has been found to exhibit various biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline is not fully understood, but it is believed to involve the inhibition of various cellular pathways. 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has been found to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has also been shown to inhibit the activity of protein kinases, which are enzymes involved in cell signaling pathways.
Biochemical And Physiological Effects
2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has been found to exhibit various biochemical and physiological effects. 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has also been found to inhibit the proliferation of cancer cells by blocking cell cycle progression. In addition, 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has been shown to inhibit the replication of viruses by blocking viral entry and replication.
Advantages And Limitations For Lab Experiments
2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has also been found to exhibit potent biological activities at low concentrations, making it a useful tool for studying cellular pathways. However, 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has some limitations for lab experiments. 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline is a relatively new compound, and its safety profile has not been fully established. In addition, 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has been found to be unstable in some solvents, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline. One area of research is the development of 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline derivatives with improved potency and selectivity. Another area of research is the investigation of the mechanism of action of 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline and its derivatives. Finally, the potential therapeutic applications of 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline and its derivatives should be explored further, particularly in the treatment of cancer and viral infections.
Conclusion
2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline is a synthetic compound that has been found to exhibit various biochemical and physiological effects. 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has been studied for its potential applications in scientific research, including its anticancer, antiviral, and antimicrobial properties. 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has several advantages for lab experiments, but also has some limitations. Future research should focus on the development of 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline derivatives with improved potency and selectivity, as well as the investigation of its mechanism of action and potential therapeutic applications.
Synthesis Methods
2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline can be synthesized by the reaction of 2,3-dihydrocyclopenta[b]quinoline with morpholine in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline. The synthesis of 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has been optimized to improve yield and purity, and various methods have been reported in the literature.
Scientific Research Applications
2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has been found to exhibit various biological activities, including anticancer, antiviral, and antimicrobial properties. 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has also been found to inhibit the replication of viruses such as HIV and hepatitis C virus. In addition, 2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline has been shown to have antibacterial and antifungal activities.
properties
CAS RN |
7157-31-5 |
|---|---|
Product Name |
2,3-Dihydro-9-morpholino-1H-cyclopenta(b)quinoline |
Molecular Formula |
C16H18N2O |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
4-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)morpholine |
InChI |
InChI=1S/C16H18N2O/c1-2-6-14-12(4-1)16(18-8-10-19-11-9-18)13-5-3-7-15(13)17-14/h1-2,4,6H,3,5,7-11H2 |
InChI Key |
AUFKTXNEJAAMFI-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C3=CC=CC=C3N=C2C1)N4CCOCC4 |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C3N=C2C1)N4CCOCC4 |
Other CAS RN |
7157-31-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



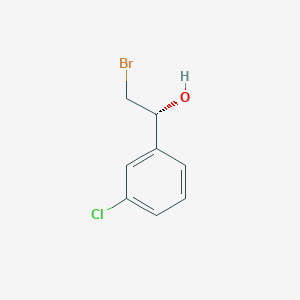
![Ethanol, 2,2'-[(3-nitrophenyl)imino]bis-](/img/structure/B181940.png)


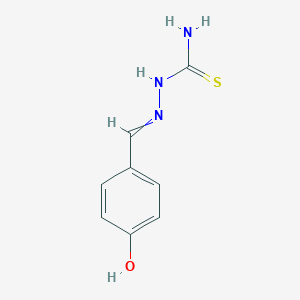

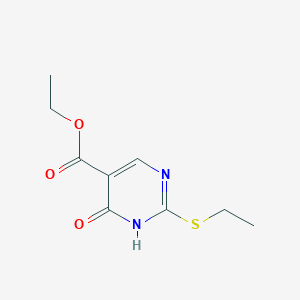
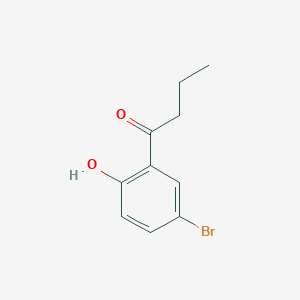
![7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B181953.png)
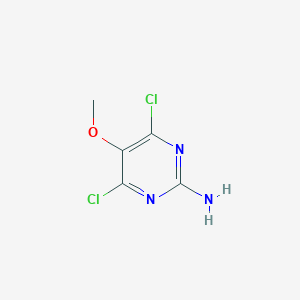
![2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B181959.png)
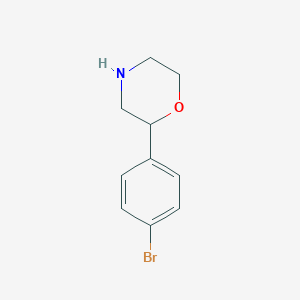
![6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B181961.png)
![4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline](/img/structure/B181962.png)